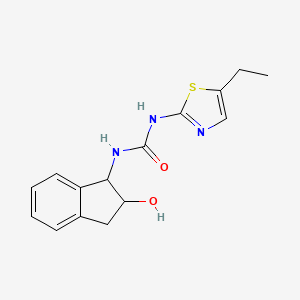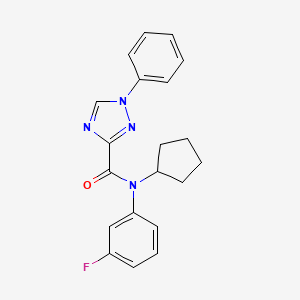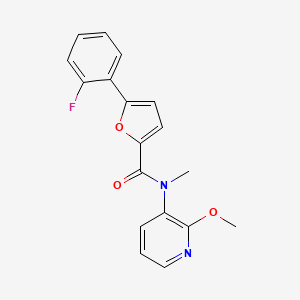![molecular formula C16H19N3O2S B7663513 N-[4-(methoxymethyl)-1,3-thiazol-2-yl]-3-methyl-2-phenylazetidine-1-carboxamide](/img/structure/B7663513.png)
N-[4-(methoxymethyl)-1,3-thiazol-2-yl]-3-methyl-2-phenylazetidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(methoxymethyl)-1,3-thiazol-2-yl]-3-methyl-2-phenylazetidine-1-carboxamide, also known as MTIP, is a small molecule drug that has recently gained attention in scientific research. MTIP belongs to the class of azetidine derivatives and has been shown to have potential therapeutic applications in various fields.
作用機序
N-[4-(methoxymethyl)-1,3-thiazol-2-yl]-3-methyl-2-phenylazetidine-1-carboxamide acts as a selective antagonist of the metabotropic glutamate receptor subtype 7 (mGluR7). mGluR7 is a G protein-coupled receptor that is involved in the regulation of neurotransmitter release and synaptic plasticity. This compound binds to the allosteric site of mGluR7 and prevents the receptor from being activated by glutamate. This results in the modulation of synaptic transmission and the reduction of anxiety and depression-related behaviors.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models. This compound has been shown to reduce anxiety and depression-related behaviors, improve cognitive function, and inhibit the growth of cancer cells. Additionally, this compound has been shown to modulate the release of neurotransmitters such as glutamate and GABA, suggesting its potential use in the treatment of neurological disorders.
実験室実験の利点と制限
N-[4-(methoxymethyl)-1,3-thiazol-2-yl]-3-methyl-2-phenylazetidine-1-carboxamide has several advantages for lab experiments. This compound is a small molecule drug that can easily cross the blood-brain barrier, allowing for the study of its effects on the central nervous system. Additionally, this compound has been shown to have a high affinity and selectivity for mGluR7, making it a useful tool for studying the role of mGluR7 in various physiological processes. However, the limitations of this compound include its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
For the study of N-[4-(methoxymethyl)-1,3-thiazol-2-yl]-3-methyl-2-phenylazetidine-1-carboxamide include investigating its potential use in the treatment of neurological disorders and cancer immunotherapy, as well as the development of new analogs with improved properties.
合成法
The synthesis of N-[4-(methoxymethyl)-1,3-thiazol-2-yl]-3-methyl-2-phenylazetidine-1-carboxamide involves the reaction of 2-phenylazetidine-1-carboxylic acid with 4-(methoxymethyl)thiazole-2-amine in the presence of coupling reagents. The reaction proceeds through an amide bond formation and results in the formation of this compound as a white to off-white powder. The purity and yield of this compound can be improved through various purification techniques such as recrystallization and column chromatography.
科学的研究の応用
N-[4-(methoxymethyl)-1,3-thiazol-2-yl]-3-methyl-2-phenylazetidine-1-carboxamide has been studied extensively for its potential therapeutic applications in various fields such as neurology, psychiatry, and oncology. This compound has been shown to have anxiolytic and antidepressant effects in animal models, indicating its potential use in the treatment of anxiety and depression. Additionally, this compound has been shown to inhibit the growth of cancer cells, suggesting its potential use in cancer therapy.
特性
IUPAC Name |
N-[4-(methoxymethyl)-1,3-thiazol-2-yl]-3-methyl-2-phenylazetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c1-11-8-19(14(11)12-6-4-3-5-7-12)16(20)18-15-17-13(9-21-2)10-22-15/h3-7,10-11,14H,8-9H2,1-2H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQECJIZRJPPUDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C1C2=CC=CC=C2)C(=O)NC3=NC(=CS3)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R)-2-[(2,6-dimethyloxan-4-yl)amino]-3-phenylpropan-1-ol](/img/structure/B7663459.png)
![3-[[[1-(2-Chlorophenyl)pyrazol-3-yl]amino]methyl]-4-fluorobenzonitrile](/img/structure/B7663460.png)
![methyl (2R)-2-[(3-bromo-5-methylbenzoyl)amino]propanoate](/img/structure/B7663480.png)
![2-(2-chloro-4-fluorophenyl)-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]acetamide](/img/structure/B7663483.png)

![N-[[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl]-2-ethoxyaniline](/img/structure/B7663490.png)
![N,5-dimethyl-1-(4-methylphenyl)-N-[2-(2H-tetrazol-5-yl)propyl]pyrazole-3-carboxamide](/img/structure/B7663492.png)

![(2R)-2-(imidazo[1,2-a]pyridin-3-ylmethylamino)-3-phenylpropan-1-ol](/img/structure/B7663504.png)
![N-[3-[acetyl(methyl)amino]phenyl]-3-methyl-2-phenylazetidine-1-carboxamide](/img/structure/B7663505.png)

![4-(difluoromethyl)-1-(2-methylpropyl)-N-[(3-sulfamoylphenyl)methyl]pyrazole-3-carboxamide](/img/structure/B7663518.png)
